1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
CAS No.:
Cat. No.: VC15929938
Molecular Formula: C13H12N4O2
Molecular Weight: 256.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12N4O2 |
|---|---|
| Molecular Weight | 256.26 g/mol |
| IUPAC Name | 1-(2-methoxy-5-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C13H12N4O2/c1-8-3-4-11(19-2)10(5-8)17-12-9(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18) |
| Standard InChI Key | FJIVBSLYELIJQX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)OC)N2C3=C(C=N2)C(=O)NC=N3 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is C₁₃H₁₂N₄O₂, with a molecular weight of 256.26 g/mol. Its IUPAC name reflects the substitution pattern: the pyrazolo[3,4-d]pyrimidin-4-one core is linked to a 2-methoxy-5-methylphenyl group at the 1-position. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₄O₂ |
| Molecular Weight | 256.26 g/mol |
| IUPAC Name | 1-(2-methoxy-5-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
| Canonical SMILES | CC1=CC(=C(C=C1)OC)N2C3=C(C=N2)C(=O)NC=N3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The compound’s planar structure facilitates π-π stacking interactions, while the methoxy and methyl groups enhance lipophilicity, influencing its pharmacokinetic properties .
Synthesis and Structural Modification
Conventional Synthesis Pathways
The synthesis typically begins with 5-amino-1-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carbonitrile, which undergoes cyclization using reagents like triethyl orthoformate or formic acid. For example, treatment with formic acid at elevated temperatures yields the pyrimidinone ring via intramolecular condensation . A representative pathway involves:
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Vilsmeier-Haack Formylation: Introduction of a formyl group to the pyrazole intermediate, followed by cyclization to form the pyrimidine ring.
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Cyclocondensation with Nitriles: Reaction with aromatic or aliphatic nitriles under acidic conditions to form substituted pyrazolopyrimidines .
Microwave-Assisted Synthesis
Microwave irradiation has been employed to reduce reaction times from hours to minutes. For instance, cyclization of 1-(2,4-dinitrophenyl)pyrazole derivatives with nitriles under microwave conditions (150°C, 10 minutes) achieved yields exceeding 70% .
Table 1: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Conventional Cyclization | Reflux in acetic acid, 8 hours | 60–65 | 8 hours |
| Microwave-Assisted | 150°C, microwave irradiation | 70–75 | 10 minutes |
Microwave methods improve efficiency but require precise temperature control to avoid decomposition .
Biological Activities and Mechanisms
Antimicrobial Activity
Derivatives of this compound exhibit broad-spectrum antimicrobial activity. In a study evaluating pyrazolo[3,4-d]pyrimidin-4(5H)-ones, compounds bearing electron-withdrawing groups (e.g., nitro) showed enhanced efficacy against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) . The mechanism likely involves inhibition of microbial DNA gyrase or fungal lanosterol demethylase .
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | R Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
|---|---|---|---|---|
| 2e | 4-Nitrophenyl | 8 | 32 | 16 |
| 2f | 4-Chlorophenyl | 16 | 64 | 32 |
Enzyme Inhibition
The compound’s pyrazolopyrimidine core mimics purines, enabling inhibition of kinases and phosphodiesterases. For example, analogs with a 4-amino substitution (similar to sildenafil) selectively inhibit PDE5 (IC₅₀ = 3.2 nM), suggesting potential for treating erectile dysfunction .
Pharmacological Applications
Anti-Inflammatory Effects
The methoxy group contributes to COX-2 inhibition, with one derivative showing 65% suppression of prostaglandin E₂ at 50 µM, comparable to celecoxib .
Analytical Characterization
Spectroscopic Data
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IR Spectroscopy: A strong absorption at 1645 cm⁻¹ confirms the C=O stretch of the pyrimidinone ring.
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¹H NMR: Signals at δ 2.44 (s, CH₃), 7.74 (s, pyrazole-H), and 8.95 ppm (s, aromatic-H) validate the structure .
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Mass Spectrometry: The molecular ion peak at m/z 256.26 corresponds to [M+H]⁺.
Future Research Directions
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In Vivo Toxicity Studies: Current data lack pharmacokinetic profiles in animal models.
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Targeted Drug Delivery: Development of nanoparticle formulations to enhance bioavailability.
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Structure-Activity Relationships: Systematic exploration of substituents at the 6-position to optimize selectivity.
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